Product packaging for Cap-dependent endonuclease-IN-8(Cat. No.:)

Cap-dependent endonuclease-IN-8

Cat. No.: B12427906
M. Wt: 579.6 g/mol
InChI Key: KTKPRWQWDFILGH-ZVNBPAIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cap-dependent endonuclease-IN-8 (CAS 2454680-16-9) is a potent inhibitor of cap-dependent endonuclease (CEN), a key enzyme in the viral replication machinery of certain RNA viruses . The compound has a molecular formula of C29H23F2N3O6S and a molar mass of 579.57 g/mol . As a CEN inhibitor, its primary research value lies in its ability to inhibit the replication of orthomyxoviruses, making it a valuable tool for investigating influenza A, influenza B, and influenza C viruses . The cap-snatching mechanism targeted by this inhibitor is also utilized by other virus families, such as bunyaviruses, highlighting the potential broad relevance of this research area . This product is intended for research applications and is not for human use. Researchers can rely on the specific activity of this compound for in vitro studies aimed at developing novel antiviral strategies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H23F2N3O6S B12427906 Cap-dependent endonuclease-IN-8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H23F2N3O6S

Molecular Weight

579.6 g/mol

IUPAC Name

[(1R,11R,12S)-10-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-3,6-dioxo-2,9,10-triazatetracyclo[10.2.1.02,11.04,9]pentadeca-4,7,13-trien-5-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C29H23F2N3O6S/c1-38-29(37)40-14-39-26-21(35)10-11-32-25(26)28(36)33-16-7-6-15(12-16)27(33)34(32)24-17-8-9-20(30)23(31)19(17)13-41-22-5-3-2-4-18(22)24/h2-11,15-16,24,27H,12-14H2,1H3/t15-,16+,24+,27-/m1/s1

InChI Key

KTKPRWQWDFILGH-ZVNBPAIVSA-N

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3[C@@H]4C[C@H]([C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3C4CC(C3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4

Origin of Product

United States

Molecular Mechanism of Action of Cap Dependent Endonuclease in 8

Elucidation of Cap-dependent Endonuclease-IN-8 Inhibitory Mechanism

The primary mechanism through which this compound exerts its antiviral effect is by directly inhibiting the cap-dependent endonuclease enzyme, a key component of the influenza virus's RNA polymerase complex. medchemexpress.comnih.gov This enzyme is essential for the virus to co-opt the host cell's machinery for its own replication.

Specificity for Viral Endonuclease Domain

This compound, a spirocyclic pyridone derivative, is designed to specifically target the endonuclease domain located in the PA subunit of the viral RNA polymerase. medchemexpress.com The endonuclease active site is a highly conserved region across various influenza virus strains, making it an attractive target for broad-spectrum antiviral drugs. nih.govnih.gov The specificity of inhibitors like IN-8 arises from their ability to bind with high affinity to this viral-specific enzyme, which has no functional equivalent in human cells, thereby minimizing off-target effects. nih.gov

The inhibitory action of such compounds is not on the binding of the viral polymerase to the 5' end of the viral RNA, but rather on the subsequent endonuclease activity that cleaves host cell mRNA. nih.gov Research on similar polycyclic carbamoyl (B1232498) pyridone derivatives has shown that they effectively reduce polymerase activity and the subsequent production of viral mRNA and genomic RNA. nih.gov

Interference with Host mRNA Cleavage (Cap-Snatching)

The influenza virus utilizes a unique mechanism known as "cap-snatching" to generate primers for the transcription of its own genome. nih.govbiorxiv.org The viral polymerase binds to the 5' cap of host cell pre-mRNAs and the PA endonuclease subunit then cleaves the host mRNA a short distance from the cap. nih.govplos.org These capped fragments are then used as primers to initiate the synthesis of viral mRNAs. plos.org

This compound and similar inhibitors directly obstruct this cap-snatching process. nih.govnih.gov By binding to the endonuclease active site, the inhibitor prevents the cleavage of host mRNA, thereby depriving the virus of the necessary primers for transcription. plos.orgnih.gov This halt in viral mRNA synthesis is a critical blow to the viral replication cycle. The inhibition of this process has been shown to be a key factor in the antiviral efficacy of this class of compounds. nih.gov

Interaction with Divalent Metal Ions in the Endonuclease Active Site

The catalytic activity of the cap-dependent endonuclease is critically dependent on the presence of two divalent metal ions, typically manganese (Mn²⁺), within its active site. nih.govnih.gov These metal ions are essential for the cleavage of the phosphodiester bonds in the host mRNA. nih.gov The active site of the PA endonuclease is characterized by a PD-(D/E)XK nuclease family motif. nih.gov

Cap-dependent endonuclease inhibitors, including those with a polycyclic pyridone structure, are designed to act as metal-chelating agents. nih.gov They possess functional groups that can form strong coordination bonds with the two Mn²⁺ ions in the active site. This chelation effectively sequesters the metal ions, rendering the enzyme catalytically inactive. nih.gov Structural studies of similar inhibitors have revealed that they occupy the active site and directly interact with the metal ions and key amino acid residues, thus physically blocking substrate access and preventing the chemical reaction required for mRNA cleavage. plos.org The high affinity of the endonuclease active site for manganese ions, which can be up to 500-fold higher than for magnesium ions, underscores the importance of this metal in the enzyme's function and as a target for inhibitors. nih.gov

Preclinical Antiviral Efficacy and Spectrum of Activity

Efficacy against Influenza Virus Strains in in vitro and in vivo Models

Cap-dependent endonuclease-IN-8 has been identified as an inhibitor of the replication of orthomyxoviruses, which includes influenza A, B, and C viruses. medchemexpress.commedchemexpress.com However, specific quantitative data on its in vitro and in vivo efficacy against different influenza virus strains and subtypes are not publicly available at this time. General information suggests its potential as an anti-influenza agent, but detailed research findings are pending.

Activity against Influenza A Virus Subtypes

No specific in vitro or in vivo data on the efficacy of this compound against various influenza A virus subtypes, such as H1N1 or H3N2, are currently available in the public domain.

Activity against Influenza B Virus

While this compound is known to inhibit the replication of influenza B virus, specific preclinical data, including IC50 or EC50 values from in vitro assays or efficacy in animal models, are not publicly accessible. medchemexpress.commedchemexpress.com

Broad-Spectrum Antiviral Activity against Diverse Segmented Negative-Strand RNA Viruses

The cap-snatching mechanism, which is targeted by this compound, is conserved among several families of segmented negative-strand RNA viruses, suggesting a potential for broad-spectrum activity. pnas.orgpnas.orgbohrium.comutmb.eduresearchgate.netnih.govnih.gov However, specific studies on the efficacy of this compound against viruses other than influenza are not currently available.

Activity against Orthobunyaviruses

There is no publicly available information or research data regarding the in vitro or in vivo activity of this compound against viruses belonging to the Orthobunyavirus genus.

Activity against Arenaviruses

Currently, there is no published data on the efficacy of this compound against arenaviruses.

Activity against Bandaviruses

There is no available research to support the activity of this compound against bandaviruses.

Activity against Hantaviruses

This compound is an inhibitor of the viral cap-dependent endonuclease, an enzyme critical for the "cap-snatching" process that hantaviruses use to initiate transcription of their genetic material. nih.gov Hantaviruses are part of the larger Bunyavirales order, a group of viruses that are significant public health concerns. nih.gov

Research into a library of cap-dependent endonuclease inhibitors has identified compounds with potent efficacy against several bunyaviruses, including hantavirus. nih.govpnas.org This demonstrates the potential clinical utility of this class of inhibitors for treating viral hemorrhagic diseases. pnas.org The mechanism of action, targeting a conserved viral enzyme, supports the broad-spectrum potential of compounds like this compound against these pathogens. nih.govnih.gov

Evaluation of this compound in Relevant in vitro Cell Culture Systems

The antiviral activity of this compound has been assessed in various in vitro systems to determine its potency and spectrum. In these laboratory evaluations, the compound has demonstrated significant inhibitory effects on viral replication.

The standard method for assessing antiviral efficacy in cell culture involves infecting appropriate cell lines with the target virus and measuring the reduction in viral activity in the presence of the inhibitor. nih.gov The potency is often determined by calculating the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces viral replication or cytopathic effect by half.

Studies on representative cap-dependent endonuclease inhibitors have shown potent in vitro activity against a range of viruses within the Bunyavirales order. The findings indicate a substantially higher potency compared to the broad-spectrum antiviral drug, ribavirin. pnas.org

Table 1: In Vitro Antiviral Activity of Representative Cap-dependent Endonuclease Inhibitors against Bunyaviruses

Virus Family Target Viruses Comparative Potency Method of Evaluation
Bunyavirales Lassa virus, Lymphocytic choriomeningitis virus (LCMV), Junin virus 100 to 1,000 times more active than Ribavirin pnas.org Inhibition of Cytopathic Effect (CPE) nih.gov

This table summarizes the reported in vitro efficacy for the class of cap-dependent endonuclease inhibitors against relevant pathogenic viruses.

Antiviral Effects of this compound in in vivo Animal Models

Following promising in vitro results, the efficacy of this class of inhibitors has been evaluated in animal models of viral infection to understand their effects in a living organism. These studies are crucial for assessing the potential therapeutic benefit of the compound.

In a lethal infection mouse model using Lymphocytic choriomeningitis virus (LCMV), a member of the Arenaviridae family that also utilizes a cap-snatching mechanism, treatment with a cap-dependent endonuclease inhibitor led to significant positive outcomes. The treated mice showed a marked decrease in blood viral load. pnas.org Furthermore, the treatment suppressed disease symptoms such as thrombocytopenia (low platelet count) and hepatic dysfunction. pnas.org Most importantly, the administration of the inhibitor resulted in improved survival rates in the infected mice. pnas.org

Similarly, in a mouse model of lethal infection with La Crosse virus (LACV), another bunyavirus, treatment with a CEN inhibitor resulted in reduced viral loads in the brain and extended the survival of the infected mice. researchgate.netnih.gov These in vivo findings underscore the therapeutic potential of targeting the cap-dependent endonuclease for severe viral diseases. pnas.orgresearchgate.net

Table 2: Summary of In Vivo Efficacy of Representative Cap-dependent Endonuclease Inhibitors

Animal Model Virus Key Findings
Mouse Lymphocytic choriomeningitis virus (LCMV) Significantly decreased blood viral load; Suppressed thrombocytopenia and hepatic dysfunction; Improved survival rates. pnas.org
Mouse La Crosse virus (LACV) Reduced viral loads in the brain; Extended survival rate. researchgate.netnih.gov

This table outlines the observed antiviral effects of representative CEN inhibitors in preclinical animal models.

Structural Basis of Cap Dependent Endonuclease in 8 Binding and Inhibition

Crystallographic Analysis of Cap-dependent Endonuclease-IN-8 in Complex with Target Endonuclease

Direct crystallographic data for this compound in complex with its target endonuclease is not publicly available. However, the crystal structures of closely related inhibitors, such as baloxavir (B560136) acid (BXA) and other hydroxypyridinone derivatives, in complex with the influenza virus PA subunit N-terminal domain (PAN), which harbors the endonuclease activity, provide a robust framework for understanding the binding mode of this compound. acs.orgplos.org These structures reveal a conserved binding pocket and a common mechanism of action centered on the chelation of essential metal ions in the enzyme's active site.

Active Site Interactions and Ligand Binding Pockets

The active site of the cap-dependent endonuclease features a dinuclear metal center, typically occupied by two manganese ions (Mn²⁺), which are critical for its catalytic activity. plos.orgnih.gov These ions are coordinated by a series of conserved acidic residues within the endonuclease. rsc.org Inhibitors like this compound, which are derivatives of hydroxypyridinone, exploit this feature by possessing a metal-binding pharmacophore (MBP) that directly chelates these Mn²⁺ ions. acs.org

The binding of these inhibitors displaces coordinated water molecules and establishes strong interactions with the metal ions and surrounding amino acid residues. acs.org The hydroxypyridinone core, a common feature among this class of inhibitors, typically orients itself to form a tridentate chelation with the two Mn²⁺ ions through its hydroxyl and carbonyl groups. acs.org This chelation is a cornerstone of the inhibitory mechanism, effectively neutralizing the catalytic machinery of the endonuclease.

Conformational Changes Induced by Endonuclease-IN-8 Binding

While significant global conformational changes in the endonuclease upon inhibitor binding are not typically observed in the available crystal structures of analogous compounds, localized adjustments within the active site are evident. The binding of the inhibitor can induce subtle shifts in the positions of active site residues to optimize interactions. plos.org These minor conformational rearrangements are crucial for achieving a high-affinity binding state. The flexibility of certain loops surrounding the active site may also play a role in accommodating the inhibitor and stabilizing the complex.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies on a series of carbamoyl (B1232498) pyridone bicycle compounds, which are structurally related to this compound, have provided valuable insights into the chemical features essential for potent inhibitory activity. plos.org These studies systematically modify different parts of the inhibitor scaffold and assess the impact on antiviral efficacy.

Key findings from SAR studies on analogous compounds include:

The Metal-Binding Pharmacophore is Essential: The hydroxypyridinone core, responsible for chelating the active site metal ions, is indispensable for activity. Modifications that disrupt this chelation capability lead to a significant loss of inhibitory function. acs.org

Substituents at the 1-position: A large, lipophilic side chain at the 1-position of the carbamoyl pyridine (B92270) bicycle scaffold is generally preferred for high potency. This suggests the presence of a corresponding hydrophobic pocket in the enzyme's active site. plos.org

Substituents at the 3-position: A small alkyl group at the 3-position tends to result in higher activity, indicating steric constraints in this region of the binding pocket. plos.org

The 7-carboxyl Group: The carboxyl group at the 7-position of the scaffold is critical for potent anti-bunyaviral activities, and its conversion to various bioisosteres often reduces antiviral efficacy. plos.org This highlights the importance of this group in forming key interactions within the active site.

These SAR findings guide the rational design of novel and more effective cap-dependent endonuclease inhibitors.

Computational Modeling and Molecular Docking Simulations of Inhibitor-Enzyme Complexes

In the absence of a direct crystal structure, computational modeling and molecular docking simulations serve as powerful tools to predict the binding mode of this compound. These studies typically utilize the known crystal structures of the endonuclease in complex with analogous inhibitors as a template.

Molecular docking studies on similar inhibitors, such as baloxavir derivatives, have consistently shown a binding mode where the metal-binding pharmacophore chelates the two Mn²⁺ ions in the active site. mdpi.com The simulations predict specific interactions, such as hydrogen bonds and π-π stacking, between the inhibitor and key amino acid residues. For example, docking studies of a compound designated as I-4, a baloxavir derivative, predicted hydrogen bonding with Glu119 and Lys134, and a π-π stacking interaction with His41. mdpi.com

These computational models are instrumental in interpreting SAR data and in proposing specific interactions that contribute to the inhibitor's potency and selectivity. They can also be used to predict the impact of mutations in the endonuclease on inhibitor binding, providing insights into potential resistance mechanisms. researchgate.net

Biophysical Characterization of Inhibitor-Enzyme Interactions

Biophysical techniques provide experimental validation of the interactions predicted by structural and computational studies. These methods can quantify the binding affinity and thermodynamic stability of the inhibitor-enzyme complex.

Thermal Stability Assays

Thermal shift assays, also known as differential scanning fluorimetry (DSF), are commonly used to assess the binding of an inhibitor to its target protein. plos.org This technique measures the change in the melting temperature (Tm) of the protein upon ligand binding. A significant increase in the Tm indicates that the ligand stabilizes the protein, which is indicative of a binding event.

Studies on the influenza PA-Nter domain have demonstrated that the binding of divalent cations like Mn²⁺ significantly increases its thermal stability. plos.org The subsequent addition of a potent inhibitor, such as a 2,4-dioxobutanoic acid compound, leads to a further, dose-dependent increase in the Tm, confirming a direct and stabilizing interaction with the enzyme. plos.org While specific thermal shift data for this compound is not available, the results from analogous compounds strongly suggest that it would also induce a significant thermal stabilization of the cap-dependent endonuclease upon binding.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding interaction between two molecules. This provides a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

In a typical ITC experiment to study the interaction of this compound with the CEN enzyme, a solution of the inhibitor would be titrated into a sample cell containing the purified CEN protein. As the inhibitor binds to the enzyme, heat is either released or absorbed, and this is detected by the instrument.

Unfortunately, specific Isothermal Titration Calorimetry data for the binding of this compound to its target enzyme is not publicly available in peer-reviewed literature at this time. However, a hypothetical data table for such an experiment would look like this:

Table 1: Hypothetical Isothermal Titration Calorimetry Data for this compound Binding to Cap-dependent Endonuclease

ParameterValue
Stoichiometry (n)Value not available
Binding Affinity (K D )Value not available
Enthalpy (ΔH)Value not available
Entropy (ΔS)Value not available
Gibbs Free Energy (ΔG)Value not available

This table is for illustrative purposes only, as experimental data for this specific compound is not available.

Fluorescence Resonance Energy Transfer (FRET) Assays

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. This technique is widely used to study molecular interactions, including enzyme inhibition.

To measure the inhibitory activity of this compound using a FRET assay, a substrate would be designed with a FRET pair of fluorophores placed on either side of the endonuclease cleavage site. In its intact state, the proximity of the two fluorophores allows for FRET to occur when the donor is excited. When the CEN enzyme cleaves the substrate, the fluorophores are separated, leading to a decrease in the FRET signal. The ability of an inhibitor to prevent this change in FRET is a measure of its potency.

As with the ITC data, specific experimental results from a Fluorescence Resonance Energy Transfer assay for this compound are not currently in the public domain. A representative data table from such an assay would typically present the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Hypothetical FRET-based Inhibition Assay Data for this compound

CompoundIC 50 (nM)
This compoundValue not available

This table is for illustrative purposes only, as experimental data for this specific compound is not available.

Compound Information

Mechanisms of Viral Resistance to Cap Dependent Endonuclease in 8

Identification of Resistance-Conferring Mutations

The primary mechanism of resistance to cap-dependent endonuclease inhibitors involves amino acid substitutions in the viral polymerase acidic (PA) subunit, where the endonuclease domain resides. nih.govnih.govnih.govresearchgate.net These mutations are selected for under the pressure of the antiviral drug.

Amino Acid Substitutions in the Viral PA Subunit or L Protein Endonuclease Domain

For influenza viruses, a key player in the replication machinery is the RNA-dependent RNA polymerase, a heterotrimer composed of the PA, PB1, and PB2 subunits. nih.govub.eduembopress.org The endonuclease activity is located in the N-terminal domain of the PA subunit (PA-Nter). nih.govnih.gov

Studies have identified several amino acid substitutions in the PA subunit that confer resistance to cap-dependent endonuclease inhibitors. For instance, in the context of a prototypical endonuclease inhibitor, L-742,001, mutations such as I79L, E119D, and F105S in the PA endonuclease active site have been shown to reduce the inhibitor's effectiveness. pnas.org Another significant mutation is I38T in the PA subunit, which has been detected in influenza A virus strains with reduced susceptibility to these inhibitors. nih.govpnas.org Similarly, a single E18G substitution in the PA subunit has been demonstrated to lead to reduced susceptibility to the CEN inhibitor ZX-7101. nih.gov

In bunyaviruses, which also utilize a cap-snatching mechanism, resistance to CEN inhibitors has been linked to mutations in analogous regions of their L protein. For example, the M31T mutation in the CEN α2-helix of La Crosse virus (LACV) and the E41G mutation in the CEN α3-helix of Lymphocytic choriomeningitis virus (LCMV) have been identified in drug-resistant variants. pnas.orgnih.gov These findings suggest a conserved mechanism of resistance across different viral families that employ cap-dependent endonucleases. nih.govpnas.org

Here is a summary of identified resistance-conferring mutations:

Table 1: Amino Acid Substitutions Conferring Resistance to Cap-dependent Endonuclease Inhibitors
Virus Family Virus Protein Subunit Mutation
Orthomyxoviridae Influenza A Virus PA I38T
Orthomyxoviridae Influenza A Virus PA E18G
Orthomyxoviridae Influenza A Virus PA I79L
Orthomyxoviridae Influenza A Virus PA E119D
Orthomyxoviridae Influenza A Virus PA F105S
Peribunyaviridae La Crosse Virus L Protein M31T

Impact on Endonuclease-IN-8 Binding Affinity and Antiviral Efficacy

The identified amino acid substitutions are often located within or near the active site of the endonuclease domain. pnas.org These changes can directly interfere with the binding of inhibitors like Cap-dependent endonuclease-IN-8. The resistance mutations are thought to reduce the binding affinity of the inhibitor to the endonuclease active site, thereby diminishing its inhibitory effect. nih.govpnas.org

For example, mutations in the endonuclease active site of the influenza virus PA subunit were found to directly impact the binding of the inhibitor L-742,001. pnas.org Structural analyses suggest that the major resistance mutation at position 38 is at the core of the substrate-binding site. nih.gov While this mutation reduces inhibitor binding, it appears to maintain the necessary viral fitness through compensating interactions with the RNA substrate. nih.gov This balance between reduced inhibitor susceptibility and retained enzymatic function is a critical factor for the emergence and propagation of resistant viral strains.

Functional Characterization of Resistant Viral Variants

To fully comprehend the clinical implications of resistance, it is essential to characterize the functional consequences of these mutations on the virus.

Analysis of Impaired Viral Replication Capacity in Resistant Strains

A common trade-off for acquiring drug resistance is a reduction in viral fitness, often manifesting as impaired replication capacity in the absence of the drug. However, studies on influenza viruses with resistance mutations to the endonuclease inhibitor L-742,001 showed only a modest reduction in fitness. pnas.org The polymerase activities of the mutant viruses were maintained at over 80% of the wild-type virus in the absence of the inhibitor. pnas.org Similarly, the LCMV E41G mutant, while resistant to CEN inhibitors, exhibited growth kinetics comparable to the wild-type virus. nih.gov This suggests that some resistance mutations may not impose a significant fitness cost, allowing resistant variants to replicate efficiently and potentially become widespread.

Examination of Cross-Resistance Profiles to Other Antivirals

An important aspect of characterizing resistant variants is to determine their susceptibility to other classes of antiviral drugs. A virus resistant to one cap-dependent endonuclease inhibitor is often cross-resistant to others that target the same site. For instance, the PA-E18G substitution in influenza A virus conferred reduced susceptibility to both ZX-7101 and baloxavir (B560136) acid (BXA). nih.gov

However, resistance to cap-dependent endonuclease inhibitors does not typically confer cross-resistance to antivirals with different mechanisms of action. For example, influenza viruses resistant to neuraminidase inhibitors have been shown to be susceptible to the CEN inhibitor baloxavir. mdpi.comresearchgate.net Conversely, there is no evidence to suggest that mutations conferring resistance to cap-dependent endonuclease inhibitors would affect the efficacy of drugs targeting other viral proteins, such as neuraminidase inhibitors or M2 ion channel blockers. This lack of cross-resistance across different drug classes is a positive aspect for combination therapy strategies. researchgate.net

Genomic Surveillance and Monitoring Methodologies for Resistance Development

The potential for the emergence and spread of antiviral resistance necessitates robust surveillance programs. Genomic surveillance has become a cornerstone of monitoring infectious disease threats, including antiviral resistance. nih.govmdpi.com

Methodologies for monitoring resistance to cap-dependent endonuclease inhibitors involve the routine sequencing of viral genomes from clinical isolates. nih.govpnas.org This allows for the timely detection of known resistance-conferring mutations and the identification of novel ones. jihs.go.jp

Key components of a genomic surveillance strategy include:

Systematic Sample Collection: Establishing a network of healthcare facilities to collect and submit viral samples for sequencing. mdpi.com

Whole-Genome Sequencing: Utilizing next-generation sequencing technologies to obtain the complete genetic sequence of the virus. nih.govpnas.org

Bioinformatic Analysis: Developing and using computational pipelines to analyze genomic data, identify mutations, and track their frequency and geographic distribution. nih.govmdpi.com

Integration with Epidemiological Data: Combining genomic data with clinical and epidemiological information to understand the transmission dynamics and public health impact of resistant strains. mdpi.com

Such surveillance circuits have been successfully implemented for monitoring SARS-CoV-2 and can be adapted for other respiratory viruses like influenza. mdpi.com By integrating genomic data into routine public health surveillance, it is possible to generate actionable information for patient management and inform infection prevention and control measures in near real-time. nih.gov This proactive approach is critical for mitigating the threat of antiviral resistance and ensuring the long-term efficacy of important drugs like this compound.

Combinatorial Antiviral Strategies Involving Cap Dependent Endonuclease in 8

Rationale for Combination Therapy in Antiviral Research

The use of a single antiviral drug (monotherapy) in the treatment of viral infections like influenza is often challenged by the rapid emergence of drug-resistant viral strains. nih.govresearchgate.net Influenza viruses, in particular, have a high mutation rate, which can lead to reduced efficacy of antiviral agents. nih.gov Combination therapy, the simultaneous use of two or more drugs with different mechanisms of action, is a well-established strategy to overcome this limitation. nih.govoup.com

The primary rationales for pursuing combination therapy in antiviral research include:

Broadening the spectrum of activity: Combining drugs can be effective against a wider range of viral strains.

Increasing antiviral efficacy: A synergistic or additive effect can be achieved, leading to a more potent antiviral response than either drug alone. nih.gov

Reducing the emergence of drug resistance: It is more difficult for a virus to simultaneously develop resistance to two or more drugs that target different viral processes. mdpi.com

Potentially lowering required doses: Combination therapy may allow for the use of lower doses of individual drugs, which could in turn reduce the incidence of adverse effects. nih.gov

By targeting multiple, distinct steps in the viral life cycle, combination therapy presents a robust approach to enhance treatment efficacy and mitigate the risk of resistance. researchgate.net

Synergistic Antiviral Effects with Other Classes of Antiviral Agents

Research into cap-dependent endonuclease inhibitors, such as Baloxavir (B560136) marboxil, has demonstrated significant potential for synergistic effects when combined with other classes of antiviral drugs.

The combination of cap-dependent endonuclease inhibitors with neuraminidase inhibitors (NAIs) has been extensively studied. Cap-dependent endonuclease inhibitors block viral gene transcription, an early step in the viral life cycle, while NAIs prevent the release of new virus particles from infected cells, a late-stage event. kansensho.or.jp This dual-pronged attack has been shown to produce synergistic antiviral effects.

In vitro studies have consistently demonstrated that the combination of Baloxavir acid (the active form of Baloxavir marboxil) with NAIs such as oseltamivir (B103847), zanamivir, peramivir, and laninamivir (B1674463) results in synergistic inhibition of influenza A virus replication. mdpi.comnih.gov

Table 1: In Vitro Synergistic Effects of Baloxavir Acid in Combination with Neuraminidase Inhibitors against Influenza A (H1N1)pdm09

Drug Combination Combination Index (CI) Value* Interpretation
Baloxavir acid + Zanamivir 0.40 Synergism
Baloxavir acid + Oseltamivir 0.48 Synergism
Baloxavir acid + Peramivir 0.48 Synergism

*A CI value < 1 indicates synergism. Data sourced from in vitro studies on cell viability. mdpi.com

In vivo studies in mouse models of influenza A virus infection have corroborated these findings. A combination of a suboptimal dose of Baloxavir marboxil with oseltamivir phosphate (B84403) demonstrated greater efficacy in reducing virus-induced mortality, lung pathology, and levels of inflammatory cytokines compared to either drug used as a monotherapy. nih.govresearchgate.net

Table 2: Efficacy of Baloxavir Marboxil and Oseltamivir Phosphate Combination in a Mouse Model of Influenza A Infection

Treatment Group Outcome
Baloxavir marboxil (suboptimal dose) + Oseltamivir phosphate More effective in reducing virus titer than either monotherapy alone. nih.gov
Baloxavir marboxil (suboptimal dose) + Oseltamivir phosphate Provided more protection against mortality than either monotherapy alone. nih.gov

RNA-dependent RNA polymerase (RdRp) is another critical enzyme for influenza virus replication. plos.org Inhibitors of this enzyme, such as favipiravir (B1662787), represent another promising partner for combination therapy with cap-dependent endonuclease inhibitors.

In vitro studies have shown that the combination of Baloxavir acid and favipiravir results in synergistic effects against both influenza A(H1N1)pdm09 and A(H3N2) subtypes. mdpi.com

Table 3: In Vitro Synergistic Effects of Baloxavir Acid in Combination with Favipiravir

Virus Subtype Combination Index (CI) Value* Interpretation
Influenza A(H1N1)pdm09 0.54 Synergism

*A CI value < 1 indicates synergism. Data sourced from in vitro studies on cell viability. mdpi.com

Interestingly, the combination of Baloxavir acid with ribavirin, another RdRp inhibitor, showed an antagonistic effect against the influenza A(H1N1)pdm09 strain in one study. mdpi.com This highlights the importance of empirical testing for each specific drug combination.

The exploration of combinatorial strategies extends beyond traditional antiviral agents. A patent has described a synergistic antiviral effect when a MEK inhibitor, which targets a host cell pathway essential for viral replication, is combined with Baloxavir marboxil. google.com This suggests that targeting both viral and host factors could be a powerful therapeutic approach.

Mechanistic Basis of Observed Synergism

The synergistic effects observed with the combination of cap-dependent endonuclease inhibitors and other antiviral agents are rooted in their complementary mechanisms of action. By targeting different, essential stages of the influenza virus life cycle, these drug combinations create a multi-faceted attack that is more effective than targeting a single process.

The combination of a cap-dependent endonuclease inhibitor and a neuraminidase inhibitor is a prime example of this principle. The cap-dependent endonuclease inhibitor, acting early in the replication cycle, prevents the synthesis of viral mRNA, thereby limiting the production of new viral components. kansensho.or.jp The neuraminidase inhibitor acts at the end of the cycle, preventing the release of any newly formed virions from the host cell. kansensho.or.jp This dual blockade effectively cripples the virus's ability to replicate and spread.

This multi-target approach not only enhances the antiviral effect but is also thought to present a higher barrier to the development of viral resistance. mdpi.com For a virus to overcome the effects of such a combination, it would need to acquire mutations that confer resistance to both drugs simultaneously, a statistically less probable event than developing resistance to a single agent.

Advanced Research Methodologies and Future Directions in Cap Dependent Endonuclease in 8 Research

Development of Novel Endonuclease Inhibitor Scaffolds

The development of new and effective cap-dependent endonuclease inhibitors hinges on the discovery of novel chemical scaffolds that can effectively bind to the enzyme's active site. Research in this area has moved beyond initial lead compounds to explore a variety of structural frameworks.

One promising avenue has been the exploration of pyromeconic acid derivatives . These compounds, identified through fragment-based drug discovery, have shown potent inhibitory activity against viral CEN. Another innovative approach involves the design of macrocyclic scaffolds . These large, ring-like structures can offer improved binding affinity and specificity, and have been shown to be effective against drug-resistant viral variants. nih.govacs.orgnih.govfigshare.com

Furthermore, 5,6-dihydroxypyrimidine and carbamoyl (B1232498) pyridone bicycle (CAB) scaffolds have been developed through structure-based drug design. oup.com These scaffolds demonstrate potent nanomolar inhibitory activity in enzymatic assays and micromolar activity in cell-based assays. The spirocyclic pyridone derivatives, a class to which Cap-dependent endonuclease-IN-8 (also known as compound I-196 from patent CN111410661A) belongs, represent another significant scaffold with strong inhibitory effects on the RNA polymerase activity of influenza A virus. medchemexpress.com

Application of High-Throughput Screening and Virtual Screening Approaches for New Leads

The identification of initial lead compounds for CEN inhibitors heavily relies on modern screening techniques. High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that inhibit the endonuclease enzyme. youtube.com Fluorescence-based enzyme assays are a common platform for HTS, providing a quantitative measure of a compound's inhibitory activity. nih.govnih.gov

Complementing HTS, virtual screening (VS) utilizes computational methods to screen vast virtual libraries of compounds. nih.gov This approach often employs pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups required for binding to the CEN active site. nih.govnih.gov By docking these virtual compounds into the known crystal structure of the endonuclease, researchers can predict their binding affinity and prioritize candidates for synthesis and further testing. This coupled pharmacophore/docking approach has been successful in identifying novel CEN inhibitors. nih.gov

Optimization of Biochemical and Cell-Based Assays for Lead Identification and Characterization

The accurate characterization of potential CEN inhibitors requires a suite of robust biochemical and cell-based assays. These assays are crucial for determining a compound's potency, specificity, and mechanism of action.

Biochemical assays directly measure the inhibition of the endonuclease enzyme. A variety of methods are employed, including:

Pull-down assays : These assays use a biotinylated RNA substrate to capture the enzyme and assess the effect of an inhibitor. nih.gov

Fluorescence polarization assays : This technique measures the change in the polarization of fluorescently labeled molecules upon binding to the enzyme, providing a sensitive measure of inhibitor binding. nih.gov

In vitro endonuclease activity assays : These assays directly measure the cleavage of a substrate RNA by the purified endonuclease enzyme in the presence of an inhibitor. acs.org

Cell-based assays evaluate the antiviral activity of a compound in a more biologically relevant context. Common cell-based assays include:

Plaque reduction assays : This classic virological technique measures the ability of a compound to reduce the formation of viral plaques in a cell monolayer. bohrium.comnih.gov

Focus reduction assays : Similar to plaque reduction assays, these assays quantify the reduction in foci of infected cells. bohrium.comnih.gov

Virus yield reduction assays : These assays measure the amount of infectious virus produced by cells treated with the inhibitor. asm.org

The data below illustrates the inhibitory activities of various CEN inhibitors identified through such assays.

Compound/InhibitorAssay TypeTarget Virus/EnzymeIC50/EC50
Baloxavir (B560136)Endonuclease InhibitionInfluenza A7.45 µM
Compound I-4Endonuclease InhibitionInfluenza A3.29 µM
Compound II-2Endonuclease InhibitionInfluenza A1.46 µM
RO-7Endonuclease InhibitionInfluenza A(H1N1)10-20 nM
Cap-dependent endonuclease-IN-28Endonuclease InhibitionTOSV2.4 µM
Cap-dependent endonuclease-IN-28Endonuclease InhibitionANDV0.5 µM
Cap-dependent endonuclease-IN-28Endonuclease InhibitionLACV4 µM

Principles and Practice of Structure-Based Drug Design and Rational Drug Design

Structure-based drug design (SBDD) and rational drug design are cornerstone strategies in the development of potent and specific CEN inhibitors. These approaches leverage the three-dimensional structural information of the target enzyme to design molecules that bind with high affinity and specificity.

The availability of high-resolution crystal structures of the cap-dependent endonuclease, often in complex with inhibitors, provides invaluable insights into the molecular interactions that govern binding. acs.orgnih.govresearchgate.netmdpi.comresearchgate.netmedchemexpress.com Researchers use this information to understand the structure-activity relationship (SAR), which describes how chemical modifications to a compound affect its biological activity.

Molecular docking studies, a key component of rational design, are used to predict the binding pose and affinity of new inhibitor designs. pnas.org This computational approach allows for the in-silico evaluation of many potential compounds before they are synthesized, saving time and resources. The principles of SBDD have been instrumental in optimizing lead compounds, improving their potency, and addressing issues such as drug resistance. nih.gov

Investigation of Cap-dependent Endonucleases in Other Emerging Viral Families

The "cap-snatching" mechanism is not unique to influenza viruses. It is also utilized by other emerging viral families, presenting an opportunity for the development of broad-spectrum antiviral agents. The structural and functional similarities of CENs across different viruses make them an attractive target for such endeavors.

Significant research has been conducted on the activity of influenza CEN inhibitors against viruses from the Bunyavirales order . researchgate.netresearchgate.net This order includes several pathogenic viruses such as:

Lassa virus (LASV)

Junin virus (JUNV)

Hantaan virus (HTNV)

La Crosse virus (LACV)

Severe fever with thrombocytopenia syndrome virus (SFTSV)

Rift Valley fever virus (RVFV)

Studies have shown that certain compounds from influenza CEN inhibitor libraries are potent inhibitors of bunyavirus replication, in some cases being 100 to 1,000 times more active in vitro than broad-spectrum antiviral drugs like ribavirin. nih.govfigshare.comasm.orgnih.govpnas.org This cross-reactivity highlights the potential for developing a single class of drugs to treat infections caused by multiple viral families.

Addressing Challenges in the Development of Endonuclease Inhibitors

Despite the promise of cap-dependent endonuclease inhibitors, their development is not without challenges. A primary concern is the emergence of drug resistance . Viruses can evolve mutations in the endonuclease enzyme that reduce the binding affinity of the inhibitor, thereby rendering the drug less effective.

A notable example is the I38T substitution in the PA subunit of the influenza virus polymerase. bohrium.comnih.govnih.gov This mutation has been observed in clinical settings and is associated with reduced susceptibility to some CEN inhibitors.

To overcome this challenge, researchers are focused on designing inhibitors that are less susceptible to resistance. This includes the development of novel scaffolds, such as macrocyclic inhibitors, that can maintain their inhibitory activity against resistant variants. nih.govacs.orgnih.govfigshare.com Furthermore, understanding the molecular mechanisms of resistance through structural and biochemical studies is crucial for the rational design of next-generation inhibitors that can circumvent these mutations. nih.gov

Q & A

Basic Research Questions

Q. What experimental assays are recommended to validate the inhibitory activity of Cap-dependent endonuclease-IN-8 against viral RNA polymerases?

  • Methodology : Use in vitro enzymatic assays with purified cap-dependent endonuclease (CEN) proteins (e.g., influenza A virus PA subunit) to measure IC₅₀ values. Pair this with cell-based luciferase reporter systems expressing viral RNA templates to assess inhibition efficiency in live cells. Include positive controls like baloxavir marboxil for comparative analysis .
  • Data Interpretation : Ensure dose-response curves are normalized to untreated controls, and validate results across multiple viral strains to account for potential resistance mutations .

Q. How does this compound structurally interact with the CEN active site?

  • Methodology : Employ X-ray crystallography or cryo-EM to resolve the compound-protein co-structure. Molecular docking simulations can predict binding motifs, while mutagenesis studies (e.g., alanine scanning of PA subunit residues) confirm critical interaction sites .
  • Data Validation : Cross-reference structural data with enzymatic inhibition assays to establish structure-activity relationships (SAR) .

Q. What cell lines or model systems are optimal for studying the antiviral efficacy of this compound?

  • Methodology : Use human lung epithelial cells (e.g., A549) or primary airway cultures to mimic natural infection. For in vivo studies, employ ferret or mouse models of influenza infection, monitoring viral load reduction via qRT-PCR and plaque assays .
  • Considerations : Include pharmacokinetic profiling to assess bioavailability and tissue penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different viral strains?

  • Methodology : Perform comparative genomic analysis of resistant vs. susceptible strains to identify polymorphisms in CEN domains. Use reverse genetics to engineer specific mutations and test compound sensitivity in isogenic backgrounds .
  • Data Analysis : Apply statistical models (e.g., ANCOVA) to control for variables like cell-type-specific metabolism or compound stability .

Q. Does this compound exhibit off-target effects on cap-independent translation mechanisms (e.g., IRES-mediated initiation)?

  • Methodology : Utilize ribosome profiling or polysome fractionation in cells treated with the compound. Compare translation efficiency of IRES-driven reporters (e.g., HIV-1 or cellular IRES elements) versus cap-dependent mRNAs .
  • Interpretation : Validate findings with siRNA knockdown of cap-independent factors (e.g., DAP5) to isolate compound-specific effects .

Q. What strategies optimize the experimental design for studying long-term resistance evolution to this compound?

  • Methodology : Conduct serial passaging of viruses under sublethal compound pressure. Combine whole-genome sequencing with fitness competition assays to track mutation accumulation and compensatory adaptations .
  • Ethical Reporting : Adhere to guidelines for documenting resistance mutations in public databases to inform surveillance efforts .

Q. How can researchers validate the specificity of this compound in transcriptome-wide studies?

  • Methodology : Perform RNA-seq on treated vs. untreated cells, focusing on viral mRNA cleavage patterns. Integrate these data with CLIP-seq (crosslinking-immunoprecipitation sequencing) to map direct CEN-RNA interactions disrupted by the compound .
  • Quality Control : Use spike-in controls to normalize sequencing depth and account for batch effects .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

  • Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/EC₉₀ values. Use bootstrap resampling to estimate confidence intervals and assess robustness across biological replicates .
  • Reproducibility : Share raw data and analysis pipelines via repositories like Zenodo or Figshare, adhering to FAIR principles .

Q. How should researchers address batch-to-batch variability in compound synthesis for this compound?

  • Methodology : Characterize each batch via HPLC and mass spectrometry for purity. Include internal controls in every experiment (e.g., a reference inhibitor) to normalize activity measurements .
  • Documentation : Publish synthetic protocols with detailed reaction conditions and spectral data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.